
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a 3,4-dimethylphenyl substituent on the amide nitrogen.
Mechanism of Action
Target of Action
The primary target of F5475-0038 is the soluble guanylate cyclase (sGC) . sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in the regulation of vascular tone, cell proliferation, and inflammation .
Mode of Action
F5475-0038 is a stimulator of sGC . It enhances the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that causes relaxation of the smooth muscle cells. This leads to vasodilation, reducing the resistance to blood flow .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of events within the cell. The elevated cGMP activates protein kinase G (PKG), which phosphorylates multiple targets leading to a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of F5475-0038 have been studied in a phase 1 clinical trial . The compound is administered via a dry-powder inhaler, which allows for targeted delivery to the lungs . The study found that F5475-0038 was generally well-tolerated without systemic side effects on blood pressure or heart rate up to 24 hours post-dose .
Result of Action
The primary result of F5475-0038’s action is a reduction in pulmonary vascular resistance . The study found that treatment with inhaled single-dose F5475-0038 showed rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume .
Action Environment
The efficacy and safety of F5475-0038 can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact the compound’s action, efficacy, and stability
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H16FNO
- Molecular Weight : 247.29 g/mol
The cyclopropane moiety, along with the substituted phenyl groups, contributes to the unique biological activity of this compound.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis .
- Calcium Channel Modulation : Similar compounds have been reported to influence calcium influx in smooth muscle cells, leading to relaxation effects .
- cAMP Pathway Activation : The activation of cyclic AMP (cAMP) pathways has been observed, which may play a role in mediating smooth muscle relaxation and other physiological responses .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The following table summarizes findings from key studies:
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 10-50 | Significant reduction in cell viability |
Study 2 | A549 (Lung Cancer) | 5-20 | Induction of apoptosis confirmed by flow cytometry |
Study 3 | HeLa (Cervical Cancer) | 15-30 | Inhibition of migration and invasion |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.
Case Studies
Case Study 1: Smooth Muscle Relaxation
A study focused on the effects of this compound on isolated rat stomach smooth muscle. The results indicated a dose-dependent relaxation effect attributed to the blockade of voltage-dependent calcium channels and activation of cAMP signaling pathways .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against a panel of cancer cell lines. Results showed that at specific concentrations, it significantly reduced cell viability and induced apoptosis via caspase activation pathways. This highlights its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclopropanation reactions followed by carboxamide coupling. For cyclopropane core formation, methods like transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate with Cu(I) catalysts) are applicable . The carboxamide bond is formed via coupling between 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid derivatives and 3,4-dimethylaniline using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Optimization includes controlling stoichiometry (e.g., 4:1 molar ratio of phenol derivatives to cyclopropane precursors) and using column chromatography (hexanes/EtOAc gradients) for purification .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical for confirming substituent positions and diastereomer ratios (e.g., dr 17:1 observed in related cyclopropane carboxamides) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks), while High-Performance Liquid Chromatography (HPLC) assesses purity. Computational tools like density functional theory (DFT) can predict 3D conformations, aiding in stereochemical assignments .
Q. What are the key physicochemical properties influencing this compound’s reactivity and biological interactions?
- Answer : The fluorophenyl group enhances lipophilicity (logP ~3.5 estimated for analogs) and metabolic stability, while the dimethylphenyl moiety introduces steric hindrance, potentially reducing off-target interactions . Cyclopropane’s ring strain (~27 kcal/mol) may increase electrophilic reactivity at the carboxamide bond. Solubility in polar solvents (e.g., DMSO) is limited, necessitating formulation studies for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Answer : Systematic substitution of the 3,4-dimethylphenyl and 4-fluorophenyl groups can identify critical pharmacophores. For example:
- Replacing 4-fluorophenyl with 4-chlorophenyl may alter target binding affinity due to halogen size differences.
- Introducing electron-withdrawing groups (e.g., nitro) on the dimethylphenyl ring could modulate π-π stacking interactions.
Comparative assays (e.g., kinase inhibition profiling) and molecular docking (using software like AutoDock Vina) can correlate structural changes with activity .
Q. How should researchers address contradictions in reported biological data for structurally similar compounds?
- Answer : Discrepancies may arise from impurity profiles (e.g., unreacted intermediates in Cabozantinib analogs) or assay variability . Mitigation strategies include:
- Rigorous analytical characterization (e.g., LC-MS for purity >98%) .
- Standardizing assay protocols (e.g., cell line selection, IC50 determination methods) across studies.
- Replicating experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. What computational and experimental approaches are optimal for studying target binding modes?
- Answer : Molecular dynamics simulations (e.g., GROMACS) can model cyclopropane ring flexibility and predict binding pocket interactions . Surface Plasmon Resonance (SPR) assays quantify binding kinetics (ka/kd), while X-ray crystallography of protein-ligand complexes provides atomic-resolution insights . For example, fluorophenyl groups in analogs show π-stacking with tyrosine residues in kinase domains .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS. Hydrolytic susceptibility of the carboxamide bond can be assessed at pH 1.2 (stomach) and 7.4 (blood), while photodegradation is tested under ICH Q1B guidelines. Cyclopropane ring-opening pathways (e.g., via acid-catalyzed mechanisms) should be monitored .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane Carboxamide Derivatives
The following compounds share the cyclopropane-carboxamide core but differ in substituents, enabling a comparative assessment of structural modifications:
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Substituents: Cyclopropane: 1-phenyl, 2-(4-methoxyphenoxy) Amide: N,N-diethyl
- Synthesis : Yield 78%, diastereomer ratio (dr) 23:1, Rf 0.19 (hexanes/EtOAc 5:1) .
- High diastereoselectivity (dr 23:1) suggests steric and electronic effects from the methoxy group stabilize the transition state during synthesis.
N,N-Diethyl-1-(4-Fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja)
- Substituents: Cyclopropane: 1-(4-fluorophenyl), 2-phenoxy Amide: N,N-diethyl
- Synthesis : Yield 52%, dr 17:1, Rf 0.23 (hexanes/EtOAc 5:1) .
- Key Observations :
- The 4-fluorophenyl group introduces electron-withdrawing effects, which may reduce ring strain in the cyclopropane.
- Lower diastereoselectivity (dr 17:1) compared to the methoxy analog highlights the role of substituent electronics in stereochemical outcomes.
Comparison with Target Compound :
- Structural Differences: Amide Substituent: The target compound replaces diethyl groups with a 3,4-dimethylphenyl group, increasing steric bulk and altering lipophilicity. Cyclopropane Substituents: The absence of a phenoxy/methoxyphenoxy group in the target compound may reduce polarity, as inferred from higher Rf values in analogs with phenoxy groups (e.g., 0.19–0.23 vs. hypothetical lower Rf for the target).
- Synthetic Implications :
- The 3,4-dimethylphenyl group could lower reaction yields due to steric hindrance during amide formation.
- Diastereoselectivity might be influenced by the planar rigidity of the dimethylphenyl substituent.
Dihydroisobenzofuran Carboxamides
Compounds with a dihydroisobenzofuran core share the 4-fluorophenyl motif but differ in scaffold geometry:
1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
- Core Structure : Dihydroisobenzofuran fused with a carboxamide.
- Substituents: 4-Fluorophenyl at position 1. 3-Dimethylaminopropyl chain and carboxylic acid/carbonitrile groups at position 5 .
- The dimethylaminopropyl group increases basicity, which may improve bioavailability.
Comparison with Target Compound :
- Scaffold Differences :
- Cyclopropane vs. dihydroisobenzofuran: The former has higher ring strain, favoring reactivity in certain synthetic pathways.
- The dihydroisobenzofuran’s fused ring system may offer greater metabolic stability.
- Functional Groups: The target compound lacks the dimethylaminopropyl chain, reducing its basicity and altering pharmacokinetic profiles.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLHLVDLPVKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.